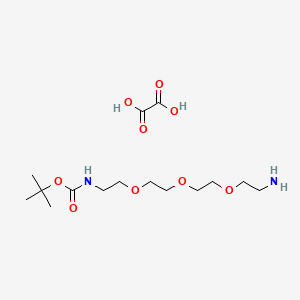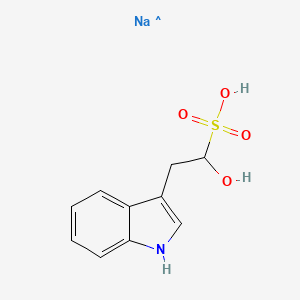
CID 16219502
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-acetaldehyde-sodium bisulfite addition compound is a chemical compound with the molecular formula C10H9NO · NaHSO3 and a molecular weight of 263.25 g/mol . This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The preparation of Indole-3-acetaldehyde-sodium bisulfite addition compound typically involves the reaction of Indole-3-acetaldehyde with sodium bisulfite. This reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be facilitated by heating or exposure to light. After the reaction is complete, the product is obtained through crystallization, filtration, and drying .
Analyse Chemischer Reaktionen
Indole-3-acetaldehyde-sodium bisulfite addition compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indole-3-acetaldehyde-sodium bisulfite addition compound has several applications in scientific research:
Chemistry: It is used as a reactant in the preparation of potential neurotransmitter analogs.
Medicine: Research involving this compound contributes to understanding various biological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Indole-3-acetaldehyde-sodium bisulfite addition compound involves its interaction with molecular targets and pathways in biological systems. The compound can act as a reactant in biochemical reactions, influencing the formation of neurotransmitter analogs and other biologically active molecules . The specific pathways and molecular targets depend on the context of its use in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetaldehyde-sodium bisulfite addition compound can be compared with other similar compounds, such as:
- Indole-3-pyruvic acid
- 3-Indoleacrylic acid
- 3-Indoleacetic acid
- DL-Indole-3-lactic acid
- Indole-3-propionic acid
- Indole-3-carboxaldehyde
- Indole-3-acetamide
These compounds share structural similarities with Indole-3-acetaldehyde-sodium bisulfite addition compound but differ in their specific chemical properties and applications . The uniqueness of Indole-3-acetaldehyde-sodium bisulfite addition compound lies in its specific reactivity and the types of reactions it undergoes, making it valuable for particular research and industrial purposes.
Eigenschaften
Molekularformel |
C10H11NNaO4S |
|---|---|
Molekulargewicht |
264.26 g/mol |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15); |
InChI-Schlüssel |
PJXDNDXPPJXBTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
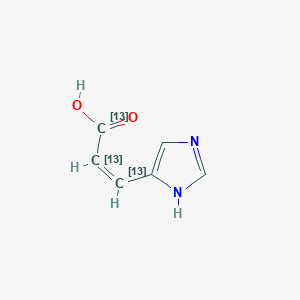
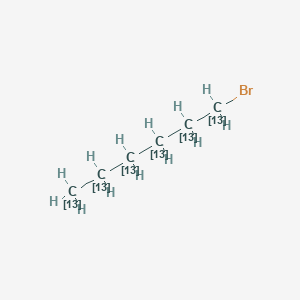
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
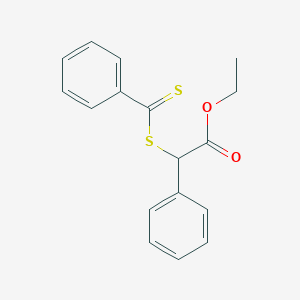

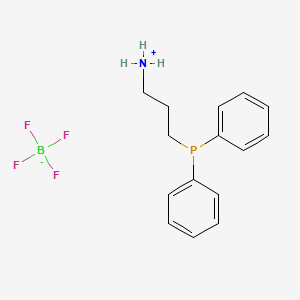

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
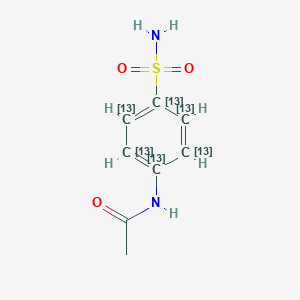
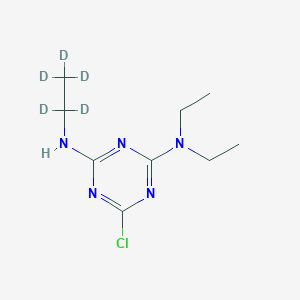
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

